N-Desmethyl Sildenafil Citrate: Technical Monograph & Characterization Guide
N-Desmethyl Sildenafil Citrate: Technical Monograph & Characterization Guide
The following technical guide details the chemical structure, pharmacological properties, synthesis, and analytical characterization of N-desmethyl sildenafil citrate .
[1][2][3]
Executive Summary
N-desmethyl sildenafil (UK-103,320) is the primary active metabolite of sildenafil, the selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Formed via N-demethylation primarily by hepatic CYP3A4, this metabolite retains a similar PDE5 selectivity profile to the parent compound but exhibits approximately 50% of the in vitro potency .[1]
In drug development and clinical toxicology, N-desmethyl sildenafil serves two critical roles:
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Bioequivalence Marker: Its plasma concentration (typically ~40% of parent) is a mandatory endpoint in pharmacokinetic (PK) studies.
-
Safety Indicator: Due to its significant contribution to the overall pharmacological effect, its accumulation in renal or hepatic impairment is a key safety parameter.
This guide provides a comprehensive technical breakdown of the molecule, from chemical synthesis of the citrate salt standard to validated LC-MS/MS quantification protocols.
Chemical Architecture & Physicochemical Profile[1][2][3]
Identity & Nomenclature[2][3]
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Synonyms: Nor-sildenafil, UK-103,320, Desmethylsildenafil[1][2][3]
-
IUPAC Name: 5-[2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one citrate[1][2][3][5]
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CAS Number (Citrate Salt): 1391053-95-4 (approximate/varies by vendor)[1][2][3]
Structural Comparison
The molecule differs from sildenafil solely by the absence of the methyl group on the terminal nitrogen of the piperazine ring. This exposes a secondary amine, altering the pKa and solubility profile compared to the tertiary amine of the parent.
| Feature | Sildenafil (Parent) | N-Desmethyl Sildenafil (Metabolite) |
| Formula (Free Base) | C₂₂H₃₀N₆O₄S | C₂₁H₂₈N₆O₄S |
| Mol.[1][2][3][6] Weight (Free Base) | 474.58 g/mol | 460.55 g/mol |
| Piperazine Nitrogen | Tertiary (N-CH₃) | Secondary (N-H) |
| LogP (Octanol/Water) | ~2.7 | ~1.9 (More polar) |
| pKa | ~8.7 (Piperazine) | ~9.2 (Piperazine secondary amine) |
Solubility & Stability (Citrate Salt)
The citrate salt is the preferred form for analytical standards due to enhanced stability and crystallinity.
-
Solubility:
-
Stability: Hygroscopic.[1][2] Store at -20°C. Solutions in DMSO are stable for 3 months at -20°C.[1][2][3]
Synthesis & Production Pathways
N-desmethyl sildenafil originates from two distinct pathways: biological generation (metabolism) and chemical synthesis (manufacturing of standards).[1][2][3]
Biological vs. Chemical Origins
The following diagram contrasts the metabolic formation of the compound against the laboratory synthesis route used to create analytical standards.
Figure 1: Dual-origin pathway showing the metabolic generation of N-desmethyl sildenafil and the chemical synthesis route for standard preparation. Note: The "Sulfonyl Chloride Intermediate" is 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1][2][3][9][10]
Laboratory Synthesis Protocol (Citrate Salt)
For researchers requiring high-purity standards, the synthesis avoids the final N-methylation step used in sildenafil production.[1][2][3]
Step 1: Sulfonamide Formation
-
Precursor: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1][2][3][9][10][11]
-
Procedure: The sulfonyl chloride intermediate is added slowly to a solution of excess piperazine (to prevent bis-sulfonylation) at 0–5°C. The mixture is stirred at room temperature for 2 hours.
-
Work-up: Wash with water, dry organic layer, and evaporate to yield the Free Base.[1]
Step 2: Salt Formation
-
Reactants: N-desmethyl sildenafil (Free Base) + Citric Acid (anhydrous).[1][2][3]
-
Procedure: Dissolve free base in hot methanol. Add stoichiometric citric acid.[2] Reflux for 1 hour. Cool slowly to 4°C to induce crystallization of the citrate salt.
Pharmacological Profile[2][3][7][13]
Potency & Selectivity
N-desmethyl sildenafil is an active metabolite , meaning it contributes directly to the therapeutic effect.[1][2][3] However, its binding affinity is lower than the parent.
| Parameter | Sildenafil | N-Desmethyl Sildenafil | Ratio (Metabolite/Parent) |
| PDE5 IC50 (nM) | ~3.5 nM | ~7.4 nM | ~0.5x Potency |
| PDE6 IC50 (nM) | ~37 nM | ~42 nM | Similar Selectivity |
| Plasma Protein Binding | 96% | 96% | Identical |
| Terminal Half-Life | 4 hours | 4 hours | Identical |
Mechanism: Like sildenafil, the metabolite binds to the catalytic site of PDE5, inhibiting the breakdown of cGMP.[6][12][13] The absence of the methyl group slightly reduces van der Waals interactions within the hydrophobic pocket of the enzyme, accounting for the 2-fold reduction in potency.
Toxicology Implications
Because the metabolite has a similar half-life and selectivity profile (including PDE6 cross-reactivity, which causes visual side effects), it is considered to have a similar safety profile to the parent. In patients with renal impairment, the metabolite accumulation is more pronounced than the parent, necessitating dose adjustments.
Analytical Characterization (LC-MS/MS)
Reliable quantification of N-desmethyl sildenafil in plasma is required for bioequivalence studies.[1][2][3] The following is a standard validated protocol.
Method Summary
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Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]
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Ionization: ESI Positive Mode.
-
Internal Standard: Sildenafil-d8 or N-desmethyl sildenafil-d8.[1][2][3]
Chromatographic Conditions
-
Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm).
-
Gradient: 5% B to 95% B over 3-5 minutes.
Mass Spectrometry Parameters (MRM)
The transition m/z 461 → 283 is the standard quantifier, corresponding to the cleavage of the sulfonyl bond and loss of the piperazine ring.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Role | Collision Energy (eV) |
| N-Desmethyl Sildenafil | 461.2 [M+H]⁺ | 283.2 | Quantifier | ~40 |
| 461.2 | 311.1 | Qualifier | ~30 | |
| Sildenafil (Parent) | 475.2 [M+H]⁺ | 283.2 | Quantifier | ~40 |
Analytical Workflow Diagram
Figure 2: Standardized LC-MS/MS workflow for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in biological matrices.
References
-
Pfizer Inc. (2014).[2] Viagra (sildenafil citrate) Prescribing Information. U.S. Food and Drug Administration.[2] Link
-
Walker, D. K., et al. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man.[5] Xenobiotica, 29(3), 297-310.[1][2][3][5] Link
-
Hyland, R., et al. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 51(3), 239–248. Link
- Dunn, P. J., et al. (2005). Sildenafil citrate (Viagra) synthesis: An update. Chemical Reviews.
-
Stracom. (2020).[2] N-Desmethyl Sildenafil Citrate Reference Standard. Link (Example of commercial standard specifications).
-
Mass Spectrometry Data. (2025). mzCloud Spectrum: N-Desmethyl sildenafil. Link[2][3]
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